molecular formula C6H6N2O3 B187757 1-methyl-5-nitro-2(1H)-pyridinone CAS No. 32896-90-5

1-methyl-5-nitro-2(1H)-pyridinone

Cat. No. B187757
CAS RN: 32896-90-5
M. Wt: 154.12 g/mol
InChI Key: FZYSOPYUSSFGAO-UHFFFAOYSA-N
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Patent
US07655688B2

Procedure details

A solution of compound 50B (200 mg, 1.298 mmol) and 10% Pd/C (˜5 mg) in MeOH and AcOH was stirred under H2 at 1 atmosphere for 30 minutes. The reaction solution was filtered through a pad of celite eluting with MeOH. The MeOH was removed under reduced pressure to give compound 50C.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]1=[O:11]>CO.CC(O)=O.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3](=[O:11])[N:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN1C(C=CC(=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Name
Quantity
5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through a pad of celite
WASH
Type
WASH
Details
eluting with MeOH
CUSTOM
Type
CUSTOM
Details
The MeOH was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(N(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.